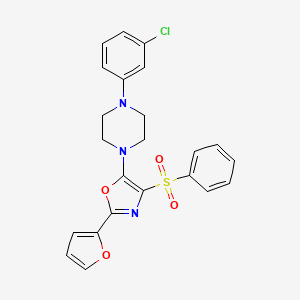

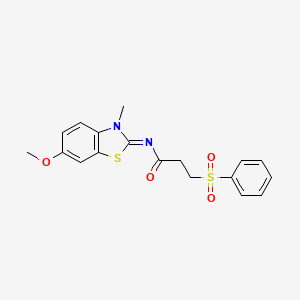

(E)-3-(furan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (E)-3-(furan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide involves multi-component reactions and ene-reduction processes. For instance, the synthesis of a structurally similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was achieved through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . This method could potentially be adapted for the synthesis of the target compound by substituting the appropriate furan-containing aldehyde and amide components. Additionally, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to produce (R)-2-cyano-3-(furan-2-yl)propanamide was performed using marine and terrestrial fungi, showcasing a green chemistry approach that could be relevant for modifying the target compound .

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of an E conformation about the C=C bond. For example, in the crystal structure of (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide, the furan and phenyl rings are inclined at specific angles to the acrylamide mean plane, indicating a planar geometry around the acrylamide moiety . This information suggests that the target compound may also exhibit a planar geometry around the acrylamide group, which could influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and include hydrogen bonding and C-H...π interactions, as observed in the crystal structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate . Additionally, the formation of inversion dimers with (8) ring motifs through pairs of N—H...O hydrogen bonds is a common feature in the crystal structures of related compounds . These interactions are crucial for the stability and reactivity of the compounds and could be expected in the target compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of hydrogen bonding and C-H...π interactions contributes to the stability of the crystal lattice . The enantioselective synthesis of related compounds also indicates that the target compound may exhibit chiral properties, which can be crucial for its biological activity . The absolute configuration of such compounds can be determined using techniques like electronic circular dichroism (ECD) spectra, supported by theoretical calculations .

Applications De Recherche Scientifique

Redox-Active Polymers Synthesis

The synthesis and characterization of aminoxyl and piperidinyl acrylamide monomers, closely related to the specified compound, have been studied for their application in creating redox-active polymers. These polymers have potential applications in various fields, including electronics and medicine, due to their unique electronic properties (Goswami et al., 2015).

Green Organic Chemistry

The compound has been explored in green organic chemistry, particularly in enantioselective ene-reduction of similar acrylamides by marine and terrestrial fungi. This represents an environmentally friendly approach to synthesizing bioactive molecules, potentially leading to new therapeutic agents (Jimenez et al., 2019).

Neuroinflammation Imaging

A derivative of the specified compound has been identified as a PET radiotracer for imaging reactive microglia and neuroinflammation in vivo. This application is crucial for understanding and diagnosing various neurological diseases, including Alzheimer's and Parkinson's (Horti et al., 2019).

Food Safety Research

The formation and mitigation strategies for acrylamide and furanic compounds, to which the specified compound is structurally related, have been extensively studied in food science. This research aims to reduce the levels of potentially carcinogenic compounds in heat-treated foods, enhancing food safety (Anese et al., 2013).

Antiviral Research

Significantly, a novel chemical compound closely related to the specified compound has shown to suppress the enzymatic activities of SARS coronavirus helicase, highlighting its potential as a lead compound for developing antiviral drugs (Lee et al., 2017).

Propriétés

IUPAC Name |

(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(4-3-16-2-1-10-24-16)19-12-14-5-8-20(9-6-14)18(22)15-7-11-23-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,19,21)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWZSZPAEIWULJ-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)

![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)